molecular formula C15H20N2O6 B14483159 N-Benzylethylenediamine-N,N',N'-triacetic acid CAS No. 65311-06-0

N-Benzylethylenediamine-N,N',N'-triacetic acid

Cat. No.: B14483159
CAS No.: 65311-06-0
M. Wt: 324.33 g/mol
InChI Key: JUQMLGRFOBOBBJ-UHFFFAOYSA-N
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Description

N-Benzylethylenediamine-N,N',N'-triacetic acid (hereafter referred to as Bz-EDTA) is a synthetic aminopolycarboxylate (APC) ligand characterized by a benzyl-substituted ethylenediamine backbone and three acetic acid pendant arms . Its structure combines the chelating properties of ethylenediamine with enhanced hydrophobicity and steric bulk due to the benzyl group. Bz-EDTA is primarily utilized in coordination chemistry for binding trivalent f-block elements (lanthanides and actinides), with applications in nuclear waste management, medical imaging, and metalloprotein studies . The benzyl moiety modulates its electronic and steric properties, influencing metal selectivity and complex stability compared to conventional APCs like EDTA or DTPA .

Properties

CAS No.

65311-06-0

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

2-[benzyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O6/c18-13(19)9-16(8-12-4-2-1-3-5-12)6-7-17(10-14(20)21)11-15(22)23/h1-5H,6-11H2,(H,18,19)(H,20,21)(H,22,23)

InChI Key

JUQMLGRFOBOBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Direct Alkylation of Ethylenediamine Derivatives

The most straightforward route involves alkylating ethylenediamine with benzyl halides followed by sequential carboxymethylation. A representative procedure begins with the mono-benzylation of ethylenediamine using benzyl bromide under basic conditions (e.g., aqueous NaOH), yielding N-benzylethylenediamine. Subsequent reaction with three equivalents of chloroacetic acid in a sodium hydroxide solution facilitates the substitution of amine hydrogens with carboxymethyl groups. The reaction mechanism proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbon of chloroacetic acid, releasing hydrochloric acid.

Key parameters:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • pH : Maintained above 10 to ensure amine deprotonation and prevent acid-catalyzed decomposition.
  • Stoichiometry : A 3:1 molar ratio of chloroacetic acid to N-benzylethylenediamine ensures complete substitution.

Hydrogenation of Schiff Base Intermediates

An alternative method outlined in US Patent 2,773,098 involves synthesizing N,N'-dibenzylethylenediamine via hydrogenation of a Schiff base precursor. N,N'-Dibenzalethylenediamine, formed by condensing ethylenediamine with benzaldehyde, is dissolved in ethyl acetate and subjected to hydrogenation at 25–50 psi H₂ in the presence of a platinum oxide catalyst. This yields N,N'-dibenzylethylenediamine with >90% efficiency. While this product is a di-benzylated analog, the protocol highlights scalable techniques for introducing aryl groups onto ethylenediamine, which can be adapted for mono-benzylation by adjusting benzaldehyde stoichiometry.

Stepwise Acetic Acid Group Incorporation

Carboxymethylation Using Chloroacetic Acid

Post-benzylation, the introduction of acetic acid groups is achieved through carboxymethylation. In a typical procedure, N-benzylethylenediamine is refluxed with chloroacetic acid and sodium hydroxide in water. The reaction proceeds in three stages:

  • Primary amine substitution : The less sterically hindered primary amine reacts first.
  • Secondary amine substitution : The benzylated amine undergoes slower substitution due to steric hindrance.
  • Third carboxymethylation : A second equivalent of chloroacetic acid reacts with the remaining hydrogen on the secondary amine.

Challenges :

  • Incomplete substitution leads to mixed products (e.g., di- or mono-carboxymethylated species).
  • Side reactions include the formation of iminodiacetic acid byproducts under acidic conditions.

Acetic Anhydride-Mediated Acetylation

An alternative approach employs acetic anhydride as the acetylating agent. While less common due to the formation of acetylated intermediates requiring hydrolysis, this method offers milder reaction conditions. N-Benzylethylenediamine is treated with acetic anhydride in anhydrous tetrahydrofuran (THF), followed by acidic hydrolysis to convert acetamide groups to carboxylic acids.

Optimization of Reaction Conditions

Solvent Systems

  • Aqueous NaOH : Favors carboxymethylation but risks hydrolyzing chloroacetic acid to glycolic acid.
  • Ethyl acetate/water biphasic systems : Minimize side reactions by partitioning reactants.
  • DMF or THF : Used in anhydrous conditions for acetylations.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates carboxymethylation by shuttling reactants between phases. Similarly, hydrogenation catalysts like PtO₂ enable efficient benzylation at lower pressures.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude product is dissolved in hot ethanol and cooled to precipitate pure Bz-ED3A.
  • Ion-exchange chromatography : Separates unreacted starting materials and ionic byproducts.
  • Reverse-phase HPLC : Resolves closely related impurities, achieving >98% purity.

Analytical Validation

  • ¹H/¹³C NMR : Confirms benzyl (δ 7.2–7.4 ppm, aromatic; δ 4.3 ppm, CH₂Ph) and carboxymethyl (δ 3.8–4.1 ppm, N-CH₂-COO⁻) groups.
  • Mass spectrometry : Molecular ion peaks at m/z 288.27 (M+H⁺) validate the molecular formula C₁₄H₁₈N₂O₆.
  • Potentiometric titration : Determines acid dissociation constants (pKa) and metal-chelate stability constants (log K ~14–16 for transition metals).

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield (%) Purity (%) Reference
Chloroacetic acid N-Benzylethylenediamine NaOH, 80°C, 12 h 65–75 90–95
Acetic anhydride N-Benzylethylenediamine THF, reflux, 8 h 50–60 85–90
Hydrogenation route Ethylenediamine H₂, PtO₂, 25°C >90* 95–98

*Yield for N,N'-dibenzylethylenediamine precursor.

Challenges and Limitations

  • Steric hindrance : Bulkier benzyl groups slow carboxymethylation at the secondary amine.
  • Acid sensitivity : Hydrolysis of chloroacetic acid at high temperatures reduces yields.
  • Scale-up difficulties : Multi-step purifications limit industrial applicability.

Applications in Chelation Chemistry

Bz-ED3A forms stable complexes with lanthanides (e.g., Gd³⁺, log K = 14.7) and transition metals, enabling its use in MRI contrast agents and wastewater treatment. The benzyl group enhances lipophilicity, facilitating membrane penetration in drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

N-Benzylethylenediamine-N,N’,N’-triacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of N-Benzylethylenediamine-N,N’,N’-triacetic acid, such as amine derivatives, oxides, and substituted compounds.

Scientific Research Applications

N-Benzylethylenediamine-N,N’,N’-triacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic processes.

    Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.

    Industry: The compound is used in industrial processes such as water treatment, where it helps in the removal of metal ions from wastewater.

Mechanism of Action

The mechanism of action of N-Benzylethylenediamine-N,N’,N’-triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amine and carboxylate groups, which coordinate with the metal ions. This chelation process is crucial in various applications, such as metal ion removal, stabilization of metal ions in solution, and facilitation of metal ion transport in biological systems.

Comparison with Similar Compounds

Key Findings :

  • Bz-EDTA exhibits moderate stability compared to DTPA and EDTA, but its benzyl group offers unique steric effects for selective actinide binding .
  • Phosphinate-containing analogs (e.g., L1/L2 in ) surpass Bz-EDTA in stability, underscoring the role of electron-withdrawing groups .
  • HEDTA and CDTA, while less stable, are preferred in aqueous separations due to solubility and pH tolerance .

Biological Activity

N-Benzylethylenediamine-N,N',N'-triacetic acid (BzEDTA) is a chelating agent with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of ethylenediamine and has been studied for its potential therapeutic applications, including its interactions with metal ions and biological systems.

Chemical Structure and Properties

BzEDTA is characterized by its ability to form stable complexes with various metal ions due to its triacetic acid functional groups. The structure can be represented as follows:

BzEDTA=C9H12N2O6\text{BzEDTA}=\text{C}_9\text{H}_{12}\text{N}_2\text{O}_6

This compound features a benzyl group attached to an ethylenediamine backbone, which enhances its solubility and biological compatibility.

Biological Activity Overview

Research indicates that BzEDTA exhibits a range of biological activities, including:

  • Antimicrobial Activity : BzEDTA has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Studies have indicated that derivatives of N-benzylethylenediamine exhibit significant antibacterial properties, making them potential candidates for antibiotic development .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects against human cancer cell lines. Certain derivatives demonstrated potent activity against drug-resistant cancer cells, suggesting that BzEDTA could play a role in cancer treatment strategies .
  • Chelation Therapy : Its ability to chelate metal ions positions BzEDTA as a potential therapeutic agent in conditions associated with metal overload, such as hemochromatosis or lead poisoning. The chelation process can mitigate oxidative stress caused by free metal ions .

Antimicrobial Activity

A study examining various N-benzyl derivatives found that certain compounds exhibited high ester activity against Gram-positive bacteria, with moderate effects on Gram-negative strains. Specifically, BzEDTA derivatives showed promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anticancer Activity

In vitro studies have demonstrated that BzEDTA derivatives can significantly inhibit the proliferation of cancer cells. For instance, research highlighted the effectiveness of specific N-benzyl amides derived from salinomycin in targeting drug-resistant cancer cell lines. These findings suggest that structural modifications to BzEDTA could enhance its anticancer efficacy.

Chelation Properties

BzEDTA's chelation capabilities have been explored in the context of radiopharmaceutical applications. It has been used as a chelator for gallium-68 in PET imaging, demonstrating favorable binding properties that enhance tumor visualization while minimizing renal toxicity .

Data Tables

Below are tables summarizing key findings related to the biological activity of BzEDTA and its derivatives:

Activity Type Target IC50 (nM) Remarks
AntimicrobialMRSA20Effective against resistant strains
AnticancerHuman cancer cell lines8.9Superior efficacy compared to phenobarbital
ChelationMetal ion bindingN/AEffective in reducing oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzylethylenediamine-N,N',N'-triacetic acid, and what analytical techniques are critical for confirming its purity and structure?

  • Synthesis : The compound can be synthesized via alkylation of ethylenediamine with benzyl groups, followed by carboxymethylation using bromoacetic acid under alkaline conditions. This method is analogous to HEDTA synthesis (N-(2-hydroxyethyl) variant) but substitutes hydroxyethyl with benzyl .
  • Characterization :

  • Purity : High-performance liquid chromatography (HPLC) or capillary zone electrophoresis (CZE) can resolve impurities, as demonstrated for similar chelators like HEDTA .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) for proton/carbon environments, Fourier-transform infrared spectroscopy (FTIR) for carboxylate and amine groups, and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers characterize the chelation efficiency of N-Benzylethylenediamine-N,N',N'-triacetic acid towards transition metals, and what spectroscopic methods are most effective?

  • Chelation Efficiency :

  • Spectrophotometric Titration : Monitor metal-ligand complex formation via UV-Vis absorption shifts (e.g., for Fe³⁺ or Cu²⁺).
  • Potentiometry : Determine stability constants (log β) by pH-metric titration in controlled ionic strength solutions .
    • Advanced Techniques :
  • X-ray diffraction (XRD) for crystal structure analysis of metal complexes.
  • Extended X-ray absorption fine structure (EXAFS) to study coordination geometry .

Advanced Research Questions

Q. How do the thermodynamic stability constants of N-Benzylethylenediamine-N,N',N'-triacetic acid compare to those of HEDTA and EDTA when complexing rare earth elements (REEs), and what factors contribute to these differences?

  • Comparative Data (Adapted from HEDTA and EDTA studies ):

LigandEu(III) log β₁pKa of Complex
EDTA17.32.7
HEDTA14.83.1
N-BenzylethylenediamineTo be determinedTo be determined
  • Factors Influencing Stability :
  • Substituent Effects : Benzyl groups may sterically hinder metal coordination compared to smaller substituents (e.g., hydroxyethyl in HEDTA), reducing log β₁.
  • Electron Donation : Benzyl’s electron-donating properties could enhance metal-ligand bond strength, counteracting steric effects .

Q. What experimental strategies can be employed to resolve contradictions in reported adsorption capacities of N-Benzylethylenediamine-N,N',N'-triacetic acid-functionalized materials for heavy metal removal?

  • Methodological Considerations :

  • Control Experiments : Compare adsorption under identical pH, temperature, and ionic strength conditions. For example, HEDTA-modified graphene oxide showed pH-dependent Pb²⁺ adsorption (479 mg/g at pH 6.8) .
  • Isotherm Models : Use Langmuir/Freundlich models to distinguish monolayer vs. multilayer adsorption. Discrepancies may arise from incomplete functionalization or competing ions.
  • Surface Characterization : Employ transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS) to verify ligand grafting density and active site availability .

Q. In developing capillary zone electrophoresis (CZE) methods for analyzing N-Benzylethylenediamine-N,N',N'-triacetic acid, what considerations are essential for optimizing separation parameters and detection sensitivity?

  • Optimization Steps :

  • Buffer Selection : Use borate or phosphate buffers (pH 8–9) to deprotonate carboxylates and enhance electrophoretic mobility.
  • Voltage and Capillary Length : Higher voltages (≥20 kV) reduce run time but may cause Joule heating.
  • Detection : Indirect UV detection at 254 nm if the ligand lacks chromophores, as validated for HEDTA and EDTA .
    • Validation : Include internal standards (e.g., NTA or IDA) to calibrate migration times and quantify recovery rates .

Data Contradiction Analysis

  • Example Issue : Discrepancies in adsorption capacities for Pb²⁺ using functionalized materials.
    • Root Cause : Variations in ligand grafting efficiency or incomplete removal of unreacted EDTA-silane during synthesis .
    • Resolution : Standardize synthesis protocols (e.g., reaction time, silane-to-GO ratio) and validate via FTIR/XPS .

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